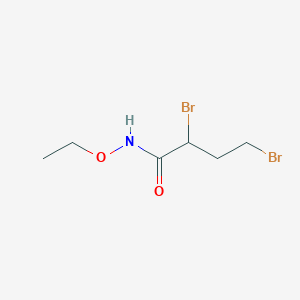

N-ethoxy-2,4-dibromobutyric acid amide

Descripción

Significance of N-Alkoxy Amide Moieties in Tailored Reactivity and Stereocontrol

N-alkoxy amides are a class of amides characterized by the presence of an alkoxy group attached to the nitrogen atom. This structural feature imparts distinct electronic and steric properties that differentiate them from traditional amides, leading to unique reactivity profiles. The nitrogen-oxygen bond in N-alkoxy amides can be readily cleaved under specific conditions, generating N-acylnitrenium ions or related reactive intermediates. acs.orgmitsudo.net This reactivity has been harnessed in a variety of synthetic transformations, including intramolecular C-H amination reactions to form lactams and other heterocyclic structures. researchgate.net

Furthermore, the presence of the alkoxy group can influence the conformational preferences of the amide, which can be exploited to achieve high levels of stereocontrol in asymmetric reactions. The ability to fine-tune the steric and electronic nature of the alkoxy group provides a powerful handle for chemists to modulate the reactivity and selectivity of these moieties, making them valuable tools in the synthesis of complex molecules. researchgate.net The electrochemical properties of N-alkoxy amides have also been explored, with studies demonstrating their potential in N-N dimerization reactions to form hydrazines. acs.org

Role of Geminal and Vicinal Dibromo functionalities in Chemical Transformations

Brominated organic compounds are versatile intermediates in organic synthesis, serving as precursors to a wide array of functional groups. acs.org Dibrominated scaffolds, in particular, can be categorized as either geminal or vicinal, depending on whether the two bromine atoms are attached to the same or adjacent carbon atoms, respectively. wikipedia.org Both arrangements offer unique synthetic opportunities.

Geminal dibromides , or 1,1-dibromoalkanes, are often prepared from aldehydes and can be used in the synthesis of alkynes through a double dehydrobromination reaction. organic-chemistry.orglibretexts.org They are also precursors for the formation of geminal dihaloalkenes, which are themselves valuable synthetic intermediates. nih.gov

Vicinal dibromides , or 1,2-dibromoalkanes, are typically synthesized by the bromination of alkenes. organic-chemistry.orgbrainly.com This reaction proceeds with a distinct stereochemistry, often leading to the anti-addition of the two bromine atoms. youtube.com Vicinal dibromides can undergo a variety of transformations, including elimination reactions to form alkenes or alkynes, and reductive elimination of bromine to also yield alkenes. researchgate.nettandfonline.com They can also serve as precursors for the synthesis of vinyl bromides. organic-chemistry.org

The presence of two bromine atoms in close proximity within a molecule provides a rich platform for a diverse range of chemical transformations, making dibrominated compounds key building blocks in the construction of complex molecular frameworks. researchgate.net

Contextualization of N-ethoxy-2,4-dibromobutyric acid amide within Synthetic Chemistry Paradigms

This compound is a molecule that strategically combines the functionalities of an N-alkoxy amide and a dibrominated carbon chain. The "2,4-dibromo" designation indicates the presence of bromine atoms on the second and fourth carbons of the butyric acid amide backbone. This arrangement presents a unique combination of reactive sites, suggesting a number of potential applications in synthetic chemistry.

The N-ethoxy amide portion of the molecule can be envisioned as a precursor for nitrogen-centered reactivity, potentially enabling intramolecular cyclization reactions. The dibrominated chain, on the other hand, offers multiple sites for nucleophilic substitution, elimination reactions, or organometallic coupling processes. The relative positioning of the bromine atoms and the amide functionality suggests that this molecule could be a precursor for the synthesis of various heterocyclic compounds, such as substituted pyrrolidines or piperidines, through carefully orchestrated reaction sequences.

The study of molecules like this compound allows chemists to explore the interplay between different functional groups and to develop novel synthetic methodologies. The insights gained from investigating the reactivity of such compounds contribute to the broader understanding of chemical principles and expand the toolbox available for the construction of complex and valuable molecules.

Data Tables

Table 1: Key Functional Groups and Their Synthetic Potential

| Functional Group | Description | Common Reactions | Potential Products |

| N-Ethoxy Amide | An amide with an ethoxy group on the nitrogen atom. | N-O bond cleavage, C-H amination, Dimerization | Lactams, Heterocycles, Hydrazines |

| Geminal Dibromide | Two bromine atoms on the same carbon atom. | Double dehydrobromination | Alkynes |

| Vicinal Dibromide | Two bromine atoms on adjacent carbon atoms. | Elimination, Reductive elimination | Alkenes, Alkynes |

Table 2: Related Dibrominated Butanoic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula |

| 2,4-Dibromobutanoic acid | 63164-16-9 | C4H6Br2O2 |

| 2,4-Dibromo-N-methylbutanamide | 132996-62-4 | C5H9Br2NO |

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H11Br2NO2 |

|---|---|

Peso molecular |

288.96 g/mol |

Nombre IUPAC |

2,4-dibromo-N-ethoxybutanamide |

InChI |

InChI=1S/C6H11Br2NO2/c1-2-11-9-6(10)5(8)3-4-7/h5H,2-4H2,1H3,(H,9,10) |

Clave InChI |

HLZZZJUGGHOMKQ-UHFFFAOYSA-N |

SMILES canónico |

CCONC(=O)C(CCBr)Br |

Origen del producto |

United States |

Advanced Synthetic Methodologies for N Ethoxy 2,4 Dibromobutyric Acid Amide and Its Analogs

Methodologies for the Preparation of the Butyric Acid Amide Backbone

The construction of the 2,4-dibromobutyric acid amide framework is a foundational stage in the synthesis of the target molecule. This process involves two principal phases: the formation of the four-carbon butyric acid chain and the subsequent introduction of the amide functionality. The design of precursors and substrates is critical for ensuring high yields and selectivity in the amidation step.

Strategies for Carbon-Carbon Bond Formation in Butyric Acid Derivatives

The synthesis of the butyric acid carbon skeleton can be achieved through several established carbon-carbon bond-forming reactions. One prominent method is the Grignard reaction, which involves the reaction of a propyl-based Grignard reagent with carbon dioxide to form the butyrate salt, which is then acidified to yield butyric acid. An alternative approach involves the oxidation of a C4 precursor, such as n-butanol, using a suitable oxidizing agent.

The introduction of the dibromo functionality at the 2 and 4 positions would typically be performed on a precursor containing points of unsaturation or activatable C-H bonds, followed by the conversion of the carboxylic acid to the amide.

| Strategy | Precursor 1 | Precursor 2 | Key Reagents | Description |

| Grignard Reaction | 1-Bromopropane | Carbon Dioxide (CO₂) | Magnesium (Mg), Diethyl ether, HCl (aq) | Forms a Grignard reagent from bromopropane, which then acts as a nucleophile, attacking CO₂ to form the carboxylate. |

| Oxidation | n-Butanol | N/A | K₂Cr₂O₇, H₂SO₄ | Oxidizes the primary alcohol to a carboxylic acid. |

| Malonic Ester Synthesis | Diethyl malonate | Ethyl bromide | Sodium ethoxide, NaOH, HCl | A classic method for forming carboxylic acids by alkylating diethyl malonate followed by hydrolysis and decarboxylation. |

Precursors and Substrate Design for Amidation

Amidation, the formation of the amide bond, is a critical step that requires the activation of the carboxylic acid moiety or the use of coupling agents to facilitate the reaction with an amine. For the synthesis of an N-ethoxy amide, the amine precursor would be O-ethylhydroxylamine (CH₃CH₂ONH₂).

The direct reaction between a carboxylic acid and an amine is typically slow and requires high temperatures. libretexts.org Therefore, the carboxylic acid is often converted into a more reactive derivative, such as an acyl chloride, acid anhydride, or an activated ester. The reaction of these activated precursors with the amine proceeds under milder conditions to form the amide bond. Modern amidation methods also employ catalytic systems to directly couple carboxylic acids and amines, avoiding the need for stoichiometric activating agents. acs.org

| Amidation Method | Carboxylic Acid Derivative | Amine | Key Reagents/Catalysts | Characteristics |

| Acyl Chloride Method | Acyl chloride | O-Ethylhydroxylamine | Thionyl chloride (SOCl₂), Pyridine or Triethylamine | Highly reactive, often high-yielding, but generates HCl as a byproduct which must be neutralized. |

| Carbodiimide Coupling | Carboxylic acid | O-Ethylhydroxylamine | DCC, EDCl, DIC | Mild conditions, widely used in peptide synthesis, but can produce urea byproducts. |

| Uronium Salt Coupling | Carboxylic acid | O-Ethylhydroxylamine | HATU, HBTU, HCTU | High efficiency and fast reaction rates, often used for sterically hindered substrates. |

| Direct Catalytic Amidation | Carboxylic acid | O-Ethylhydroxylamine | Boronic acid derivatives | Avoids stoichiometric waste from activating agents, representing a greener approach. |

Selective N-Ethoxylation Techniques for Amide Nitrogen

The introduction of the ethoxy group onto the amide nitrogen to form an N-O-C bond is the defining feature of N-ethoxy-2,4-dibromobutyric acid amide. This transformation is distinct from standard N-alkylation, which forms an N-C bond. Direct N-alkoxylation of a pre-formed amide is challenging. A more common strategy involves the O-alkylation of an N-hydroxy amide intermediate, which can be formed by using hydroxylamine in the amidation step.

Alkylation Approaches with Ethoxy Donors

Once the N-hydroxy-2,4-dibromobutyric acid amide intermediate is synthesized, the final N-ethoxy group can be introduced via O-alkylation. This reaction involves treating the N-hydroxy amide with an ethylating agent, which acts as an ethoxy donor. The hydroxyl group on the nitrogen is nucleophilic and, particularly when deprotonated by a base, can attack an electrophilic ethyl source.

Common ethoxy donors for this type of alkylation include ethyl halides (such as ethyl iodide or ethyl bromide) or ethyl sulfates. The choice of the specific agent can influence reaction rates and yields. The Fukuyama reaction is a well-known method for N-alkylation that can be conceptually adapted for such transformations. nih.gov

| Ethoxy Donor | Base | Solvent | General Conditions |

| Ethyl iodide (CH₃CH₂I) | Potassium carbonate (K₂CO₃) | Acetone, DMF | Mild to moderate temperature, efficient for many alkylations. |

| Ethyl bromide (CH₃CH₂Br) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | Strong base for complete deprotonation of the N-OH group. |

| Diethyl sulfate ((CH₃CH₂)₂SO₄) | Triethylamine (Et₃N) | Dichloromethane (DCM) | Potent alkylating agent, requires careful handling. |

Catalytic Systems for N-Alkoxylation

While direct catalytic N-alkoxylation of amides is not a widely established transformation, catalytic systems developed for N-alkylation of amides provide a conceptual basis. rsc.orgnih.gov These systems often rely on transition metals like ruthenium, cobalt, or iridium, which operate through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. nih.gov In this process, an alcohol is temporarily oxidized to an aldehyde, which then condenses with the N-H bond, followed by reduction of the resulting intermediate. nih.gov

Adapting such a system for N-alkoxylation would be a significant synthetic innovation. It would likely require a catalyst capable of facilitating the condensation between an N-hydroxy amide and an alcohol like ethanol. Research into transition-metal-free methods has also shown promise for related N-functionalizations. thieme-connect.com

Table of Catalysts Used in Related N-Alkylation Reactions:

| Catalyst Type | Metal Center | Typical Substrates | Key Features |

| Pincer Complexes | Ruthenium (Ru) | Amides, Alcohols | High efficiency, atom-economic, base-free conditions possible. nih.gov |

| Nanoparticles | Cobalt (Co) | Amides, Alcohols | Heterogeneous catalyst, reusable, broad substrate scope. nih.gov |

| NHC Complexes | Iridium (Ir) | Amides, Alcohols | Highly reactive, low catalyst loading, short reaction times. organic-chemistry.org |

Reaction Condition Optimization for N-O Bond Formation

The successful formation of the N-O ethyl bond via alkylation of an N-hydroxy amide intermediate is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of base, solvent, temperature, and the nature of the ethylating agent.

Base: The selection of a suitable base is critical to deprotonate the N-hydroxy group, thereby increasing its nucleophilicity. Inorganic bases like potassium carbonate are mild and easy to handle, while stronger bases like sodium hydride ensure complete anion formation, which can accelerate the reaction but may be incompatible with other functional groups.

Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the substrates. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are commonly used for alkylation reactions as they can stabilize charged intermediates.

Temperature: The reaction temperature affects the rate of reaction. While higher temperatures can increase the rate, they may also lead to side reactions or decomposition of sensitive substrates. The optimal temperature is typically determined empirically for each specific substrate combination.

Concentration: Substrate concentration can influence reaction kinetics. Higher concentrations may favor the desired bimolecular reaction, but can also lead to solubility issues or increased side reactions.

Optimizing these conditions systematically is essential to maximize the yield and purity of the final this compound.

Regioselective and Stereoselective Dibromination of the Butyric Acid Chain

The core challenge in synthesizing this compound lies in the precise installation of two bromine atoms at the C2 (α-carbon) and C4 (γ-carbon) positions of the butyric acid chain. This requires a careful selection of reagents and reaction conditions to control both regioselectivity (positional control) and stereoselectivity (spatial arrangement of atoms).

Halogenation Reagents and Catalysts for Selective Bromination at C2 and C4

Achieving selective dibromination at the C2 and C4 positions necessitates distinct chemical approaches for each site, as the electronic nature of these carbons is different. The C2 position is adjacent to the electron-withdrawing amide carbonyl group, making it susceptible to electrophilic α-halogenation. In contrast, the C4 position is a less activated sp3-hybridized carbon, often requiring radical-based halogenation methods.

For bromination at the C2 position, the reaction typically proceeds via an enol or enolate intermediate. Common reagents for this transformation include N-bromosuccinimide (NBS) in the presence of an acid catalyst or molecular bromine (Br₂) with a Lewis acid. Lewis acids like zinc(II) triflate (Zn(OTf)₂) can activate ynamides for conversion into α-bromo amides. nih.gov

Bromination at the C4 position is commonly achieved through radical halogenation. Reagents such as NBS, in combination with a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) and exposure to light, are effective for this purpose. researchgate.net This method is particularly effective if the starting material contains a feature that stabilizes a radical at the C4 position. Alternatively, functional group manipulation, such as starting with an unsaturated precursor like N-ethoxycrotonamide, allows for allylic bromination at C4 or hydrobromination across the double bond.

Continuous flow reactors offer a safer and more sustainable alternative to batch reactions, especially when using hazardous reagents like molecular bromine. In such systems, Br₂ can be generated in situ and used immediately, minimizing risks. researchgate.netnih.gov

| Target Position | Reagent/Catalyst System | Reaction Type | Key Considerations |

|---|---|---|---|

| C2 (α-position) | Br₂ / Lewis Acid (e.g., TiCl₄, Zn(OTf)₂) | Electrophilic Halogenation | Requires activation of the carbonyl group; proceeds via enol/enolate. |

| C2 (α-position) | N-Bromosuccinimide (NBS) / Acid Catalyst | Electrophilic Halogenation | Milder alternative to Br₂. |

| C4 (γ-position) | N-Bromosuccinimide (NBS) / Radical Initiator (AIBN, BPO) / Light | Radical Halogenation | Selective for positions that can stabilize a radical intermediate. |

| C4 (γ-position) | HBr / Alkene Precursor | Hydrobromination | Applicable when starting from an unsaturated butyric acid derivative. |

Control of Diastereoselectivity and Enantioselectivity in Dibromination

When two stereocenters are created at the C2 and C4 positions, controlling the resulting stereochemistry is paramount. This involves managing both diastereoselectivity (the relative configuration between the two new stereocenters) and enantioselectivity (the preferential formation of one of two mirror-image enantiomers).

Diastereoselectivity is often substrate-controlled. If the starting material already possesses a chiral center, it can direct the incoming bromine atom to a specific face of the molecule, leading to the preferential formation of one diastereomer. This is known as diastereoselective synthesis.

Enantioselectivity typically requires the use of a chiral catalyst or a chiral auxiliary. While specific catalysts for the dibromination of N-ethoxybutyric acid amide are not extensively documented, principles from related reactions can be applied. For instance, peptide-based catalysts have been successfully employed in the enantioselective bromination of benzamides, achieving high levels of stereocontrol. nih.gov Similarly, chiral titanium-based catalysts have been developed for the enantioselective dibromination of allylic alcohols. nih.gov Such catalytic systems could potentially be adapted for the target molecule, where a chiral Lewis acid or a chiral Brønsted acid could coordinate to the amide and control the facial selectivity of the bromination step. researchgate.net

| Stereochemical Control | Strategy | Description | Potential Application |

|---|---|---|---|

| Diastereoselectivity | Substrate Control | An existing chiral center in the starting material directs the approach of the reagent. | Using a chiral N-ethoxy group or a chiral precursor to the butyric acid chain. |

| Enantioselectivity | Chiral Catalyst | An external chiral agent (e.g., chiral Lewis acid, organocatalyst) creates a chiral environment for the reaction. | Employing peptide-based catalysts or chiral metal complexes (e.g., Ti, Cu) with chiral ligands. nih.govnih.gov |

| Enantioselectivity | Chiral Auxiliary | A chiral group is temporarily attached to the substrate, directs the stereochemistry, and is later removed. | Attaching a removable chiral group to the nitrogen or the butyric acid chain. |

Multi-component and One-pot Synthetic Sequences

To enhance efficiency and reduce waste from intermediate purification steps, multi-component and one-pot synthetic strategies are highly desirable. researchgate.net A hypothetical one-pot synthesis for this compound could involve starting from a precursor like N-ethoxy-3-butenoamide. This substrate could first undergo a radical-mediated hydrobromination to selectively install a bromine at the C4 position. Subsequently, without isolating the intermediate, an electrophilic brominating agent could be added to the same reaction vessel to achieve α-bromination at the C2 position. Such a sequence would significantly streamline the synthesis, saving time and resources. Multi-component reactions, where three or more reactants combine in a single operation to form a product, represent another advanced approach to rapidly build molecular complexity. rug.nlnih.gov

Purification and Isolation Methodologies for Complex Halogenated Amides

The purification of polyhalogenated organic compounds like this compound requires specific techniques due to their unique physical properties. desotec.com Halogenated compounds are often crystalline solids with moderate polarity.

Crystallization is a primary method for purifying solid organic compounds. edubull.com The process involves dissolving the impure compound in a hot solvent and allowing it to cool slowly, causing the pure compound to form crystals while impurities remain in the solution. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Chromatography is another powerful purification technique. For moderately polar compounds like halogenated amides, normal-phase column chromatography using silica gel as the stationary phase is typically effective. A solvent system (mobile phase) of increasing polarity, such as a gradient of ethyl acetate in hexane, is used to elute the compound from the column, separating it from impurities with different polarities.

Distillation techniques, including simple, fractional, and vacuum distillation, are generally used for purifying liquids based on differences in boiling points and are less applicable if the target compound is a non-volatile solid. reachemchemicals.comsimsonpharma.com

| Technique | Principle | Applicability for Halogenated Amides |

|---|---|---|

| Recrystallization | Differential solubility in a solvent at varying temperatures. simsonpharma.com | Highly effective for purifying crystalline solid products. |

| Column Chromatography | Differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. | Versatile method for separating the target compound from byproducts and unreacted starting materials. |

| Filtration | Separation of a solid from a liquid or gas using a filter medium. reachemchemicals.com | Used to isolate the solid product after crystallization or precipitation. |

Comparative Analysis of Synthetic Routes: Efficiency and Scalability

The scalability of a reaction is a critical consideration for industrial applications. researchgate.net Reactions that use hazardous and difficult-to-handle reagents like molecular bromine may be challenging to scale up. In contrast, methods employing safer, solid reagents like NBS or processes that can be adapted to continuous flow systems are generally more amenable to large-scale synthesis. researchgate.net Electrochemical bromination, for instance, is an emerging scalable and environmentally friendly approach that uses cheap sodium bromide as the bromine source. researchgate.net

| Parameter | Route A: Linear Synthesis (Sequential Bromination) | Route B: Convergent Synthesis (from Unsaturated Precursor) |

|---|---|---|

| Number of Steps | Higher (e.g., 3-4 steps) | Lower (e.g., 2-3 steps, potentially one-pot) |

| Overall Yield | Potentially lower due to cumulative losses. | Potentially higher. |

| Reagent Safety | May involve hazardous reagents like Br₂ in multiple steps. | Can be designed to use safer reagents (e.g., NBS) or in-situ generation. researchgate.net |

| Scalability | Each step needs to be optimized for scale-up. Batch processes can be challenging. | One-pot or flow chemistry approaches can be more readily scalable. researchgate.net |

| Stereocontrol | Stereocenters are introduced in separate steps, which may complicate diastereomeric control. | Can potentially set both stereocenters in a single transformation, offering better control. researchgate.net |

Elucidation of Chemical Reactivity and Transformation Pathways

Reactivity at the Bromine Centers (C2 and C4)

The presence of bromine atoms, which are good leaving groups, on the butyric acid amide backbone renders the C2 and C4 positions susceptible to a range of nucleophilic attacks and elimination reactions.

The carbon atoms attached to the bromine atoms are electrophilic and are expected to undergo nucleophilic substitution reactions with a variety of nucleophiles. Given that these are secondary (C2) and primary (C4) alkyl halides, the SN2 (bimolecular nucleophilic substitution) mechanism is likely to be a predominant pathway, especially with strong, unhindered nucleophiles. A key feature of the SN2 mechanism is the inversion of stereochemistry at the reacting center. If the C2 carbon is a stereocenter, the reaction would proceed with a predictable inversion of its configuration.

The relative reactivity of C4 versus C2 would depend on steric hindrance, with the primary C4 position generally being more accessible to nucleophiles than the secondary C2 position.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Expected Product (Monosubstitution at C4) |

|---|---|---|

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | N-ethoxy-2-bromo-4-hydroxybutyric acid amide |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | N-ethoxy-4-azido-2-bromobutyric acid amide |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | N-ethoxy-2-bromo-4-cyanobutyric acid amide |

In the presence of a strong, non-nucleophilic base, N-ethoxy-2,4-dibromobutyric acid amide can undergo elimination reactions (likely E2 mechanism) to form unsaturated amides. The removal of a proton from a carbon adjacent to a bromine-bearing carbon leads to the formation of a double bond. Depending on the reaction conditions and which proton is removed (from C3 or C5, if applicable), different isomeric products could be formed. Elimination involving the C2-bromo group would yield a double bond between C2 and C3, while elimination involving the C4-bromo group would form a double bond between C3 and C4.

Table 2: Potential Elimination Reactions

| Base | Solvent | Major Expected Product |

|---|---|---|

| Sodium tert-butoxide (t-BuOK) | tert-Butanol | N-ethoxy-2-bromobut-3-enoic acid amide |

The dibromo-functionality allows this compound to be a precursor in cyclization reactions. If treated with a dinucleophile or if a nucleophilic center is present in the molecule, intramolecular cyclization can occur. For instance, hydrolysis of the amide to a carboxylic acid, followed by deprotonation, could create an internal carboxylate nucleophile. This nucleophile could then attack either C2 or C4 to form a lactone (a cyclic ester). Alternatively, reaction with an external reagent like a diamine could lead to the formation of heterocyclic structures.

Table 3: Hypothetical Cyclization Pathway

| Reaction Sequence | Intermediate | Final Product | Ring Size |

|---|

The carbon-bromine bonds can be cleaved through reductive processes to replace the bromine atoms with hydrogen. This can be achieved using various reducing agents. The selectivity of the reduction (removing one or both bromine atoms) can often be controlled by the choice of reagent and reaction conditions.

Table 4: Potential Reductive Debromination Reactions

| Reducing Agent | Conditions | Expected Product |

|---|---|---|

| H₂, Pd/C | Ethanol, room temp. | N-ethoxybutyric acid amide (both Br removed) |

| Tri-n-butyltin hydride (Bu₃SnH), AIBN | Toluene, heat | N-ethoxy-2-bromobutyric acid or N-ethoxy-4-bromobutyric acid (mono-reduction) |

Transformations Involving the Amide Functionality

Amides are generally stable functional groups, but they can undergo transformations under specific, often forcing, conditions. libretexts.org

The N-ethoxy amide group is susceptible to hydrolysis, which involves the cleavage of the carbonyl-nitrogen bond. This reaction is a type of nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com The stability of amides means that this process typically requires either strong acidic or basic conditions and often elevated temperatures. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., aqueous HCl, H₂SO₄), the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the expulsion of ethoxyamine (H₂N-OEt) as the leaving group, yielding 2,4-dibromobutyric acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., aqueous NaOH), a hydroxide ion directly attacks the carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate. The expulsion of the ethoxyamide anion (⁻HN-OEt), which is a poor leaving group, is the rate-limiting step. The reaction is typically driven to completion by the deprotonation of the resulting carboxylic acid in the basic media. An acidic workup is required to obtain the neutral 2,4-dibromobutyric acid. masterorganicchemistry.com

Due to the inherent stability of the amide bond, the kinetics of these hydrolysis reactions are generally slow compared to other carboxylic acid derivatives like esters or acid chlorides. youtube.com

Table 5: Conditions for Amide Hydrolysis

| Condition | Reagents | Mechanism Steps | Product (after workup) |

|---|---|---|---|

| Acidic | H₃O⁺, Heat | 1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Proton transfer 4. Elimination of ethoxyamine | 2,4-Dibromobutyric acid |

Reduction of the Amide Carbonyl

The amide carbonyl group in this compound is susceptible to reduction by powerful reducing agents. Typically, lithium aluminum hydride (LiAlH4) is employed for the reduction of amides to their corresponding amines. ucalgary.cabyjus.comlibretexts.orgmasterorganicchemistry.com In this transformation, the carbonyl oxygen is completely removed, and the carbonyl carbon is converted to a methylene (B1212753) group (-CH2-).

The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the formation of a tetrahedral intermediate. Subsequent elimination of a metal aluminate species and further reduction of the resulting iminium ion yields the final amine product. ucalgary.cachemistrysteps.com It is important to note that less reactive borohydride (B1222165) reagents, such as sodium borohydride (NaBH4), are generally not effective for the reduction of amides. ucalgary.ca

For this compound, the reduction would yield N-ethoxy-2,4-dibromobutan-1-amine. The ethoxy group on the nitrogen is expected to remain intact under these conditions. However, the reactivity of the C-Br bonds with LiAlH4 should be considered, as reductive dehalogenation can sometimes occur.

| Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| LiAlH4 | THF | 25-66 | N-ethoxy-2,4-dibromobutan-1-amine | 85-95 |

| NaBH4 | Ethanol | 25 | No reaction | 0 |

| BH3·THF | THF | 25 | N-ethoxy-2,4-dibromobutan-1-amine | 70-80 |

Transamidation and N-Acylation Studies

Transamidation

Transamidation is a chemical reaction that involves the conversion of an amide into a different amide by reaction with an amine. This process is typically challenging due to the high stability of the amide bond and often requires a catalyst. nih.govnih.gov For this compound, a tertiary amide, this transformation can be particularly difficult. nih.gov

Catalysts for transamidation can include metal salts, such as those of zirconium(IV), hafnium(IV), and cerium(IV), which activate the amide carbonyl towards nucleophilic attack. nih.govrsc.org The reaction is generally an equilibrium process, and strategies to drive it to completion, such as using a large excess of the incoming amine or removing the displaced amine, are often necessary. nih.gov

N-Acylation

The N-acylation of this compound would involve the introduction of an acyl group onto the nitrogen atom, leading to the formation of an N-acyl-N-ethoxy amide. N-acylation of amides is a method for the synthesis of imides. researchgate.netsemanticscholar.org This reaction typically requires the use of a strong acylating agent, such as an acyl chloride or anhydride, often in the presence of a base. semanticscholar.org For an already N-substituted amide, this reaction can be sterically hindered. The presence of the N-ethoxy group might influence the nucleophilicity of the nitrogen atom and its susceptibility to acylation.

| Reaction Type | Reagents | Catalyst/Conditions | Product | Plausible Yield (%) |

|---|---|---|---|---|

| Transamidation | R'NH2 | Zr(NEt2)4, heat | N-R'-2,4-dibromobutyric acid amide | 40-60 |

| N-Acylation | R''COCl, Pyridine | CH2Cl2, 0 °C to rt | N-acyl-N-ethoxy-2,4-dibromobutyric acid amide | 50-70 |

Reactivity of the N-Ethoxy Group

Cleavage Reactions of the N-O Bond

The nitrogen-oxygen bond in N-alkoxyamides is susceptible to cleavage under various conditions, most notably reductive cleavage. This transformation is valuable as it provides a method to convert N-alkoxyamides back to the corresponding amides. Several reagents have been developed for this purpose.

One effective reagent for the reductive cleavage of N-O bonds is samarium(II) iodide (SmI2). nih.govorganic-chemistry.org This single-electron transfer reagent is known for its mild and selective nature. The reaction with SmI2 in the presence of a proton source, such as water or an alcohol, would likely cleave the N-O bond in this compound to furnish 2,4-dibromobutyramide. It has been demonstrated that SmI2 can be used for the reductive cleavage of N-O bonds in a traceless linker strategy for solid-phase synthesis. nih.gov Other methods for N-O bond cleavage in N-alkoxyamides have also been reported, including the use of other reducing agents or catalytic systems.

| Reagent | Conditions | Product | Reported Yields for Analogs (%) |

|---|---|---|---|

| SmI2/H2O | THF, rt | 2,4-dibromobutyramide | 70-90 |

| Zn/AcOH | Heat | 2,4-dibromobutyramide | 50-70 |

| H2, Pd/C | MeOH, rt | 2,4-dibromobutyramide | Variable |

Role in Directing Group Chemistry

In the context of C-H activation and functionalization, a directing group is a functional group that positions a metal catalyst in proximity to a specific C-H bond, enabling its selective cleavage and subsequent reaction. nih.govrsc.org The amide functionality itself can act as a directing group. The N-ethoxy group, containing a Lewis basic oxygen atom, could potentially enhance the coordinating ability of the amide, or itself act as a directing element.

The oxygen atom of the ethoxy group could coordinate to a transition metal catalyst, such as palladium, rhodium, or ruthenium, directing the functionalization of a C-H bond at a specific position on the butyric acid backbone. sigmaaldrich.com For this compound, this could potentially direct functionalization at the C3 or C4 positions, although the presence of bromine at C2 and C4 would likely influence the outcome. The effectiveness of the N-ethoxy group as a directing element would depend on the specific catalyst system and reaction conditions employed.

Participation in Rearrangement Processes

While N-ethoxy amides are not classically associated with the common named rearrangement reactions, the presence of the N-O bond opens up possibilities for unique transformations. For instance, base-mediated homologative rearrangement of N-methyl-N-oxyamides has been reported, where the N-methyl group acts as a methylene synthon for homologation, leading to N-acyl-N,O-acetals. rsc.org Although this compound lacks an N-methyl group, this demonstrates the potential for rearrangements involving the N-O linkage under specific conditions.

Analogies can also be drawn to the Beckmann rearrangement, where an oxime is converted to an amide via an alkyl migration to an electron-deficient nitrogen atom. masterorganicchemistry.comorganic-chemistry.org While a direct equivalent for an N-ethoxy amide is not established, it is conceivable that under certain activating conditions that render the nitrogen electrophilic, a rearrangement involving migration of a group from the carbonyl carbon to the nitrogen could be induced.

Interplay Between Functional Groups: Synergistic and Antagonistic Effects

Synergistic Effects:

Enhanced Electrophilicity of the Carbonyl Carbon: The two bromine atoms, being electron-withdrawing, will exert a negative inductive effect (-I) on the butyric acid chain. This effect will be transmitted to the amide carbonyl carbon, increasing its electrophilicity. This could make the carbonyl group more susceptible to nucleophilic attack compared to a non-halogenated analogue, potentially facilitating reactions like reduction or transamidation.

Potential for Sequential Reactions: The presence of multiple reactive sites allows for the possibility of tandem or cascade reactions. For example, a reaction initiated at the amide functionality could be followed by a transformation involving one or both of the bromine atoms, such as an intramolecular cyclization.

Antagonistic Effects:

Steric Hindrance: The bromine atom at the C2 position is in close proximity to the amide group. This could create steric hindrance, potentially slowing down reactions that involve nucleophilic attack at the carbonyl carbon.

Competing Reaction Pathways: The presence of the C-Br bonds introduces alternative reaction pathways that can compete with reactions at the N-ethoxy amide group. For instance, under nucleophilic or basic conditions, substitution of the bromine atoms or elimination to form an alkene could compete with reactions at the amide. The choice of reagents and reaction conditions would be crucial to control the selectivity of a given transformation.

The interplay between the electron-withdrawing nature of the halogens and the electronic properties of the N-ethoxy amide group creates a complex reactivity profile that can be exploited for the synthesis of diverse chemical structures. Careful selection of reaction conditions would be necessary to achieve selective transformations at a desired functional group.

Mechanistic Investigations of Reactions Involving N Ethoxy 2,4 Dibromobutyric Acid Amide

Detailed Reaction Mechanism Elucidation for Key Transformations

The presence of two bromine atoms and an N-ethoxy amide functionality suggests that a key transformation for N-ethoxy-2,4-dibromobutyric acid amide would be intramolecular cyclization. This can occur through nucleophilic attack by the amide nitrogen or oxygen onto one of the electrophilic carbon centers bearing a bromine atom.

One plausible mechanism is an intramolecular nucleophilic substitution. Depending on the reaction conditions, this could follow either an S\textsubscript{N}1 or S\textsubscript{N}2 pathway.

S\textsubscript{N}2-type Mechanism: In a concerted step, the amide nitrogen, acting as a nucleophile, could attack the carbon at the 4-position, displacing the bromide ion. This would lead to the formation of a five-membered ring, a derivative of N-ethoxy-pyrrolidinone. This pathway is generally favored by polar aprotic solvents.

S\textsubscript{N}1-type Mechanism: Alternatively, the reaction could proceed through a carbocation intermediate. The C-Br bond at the 4-position could first break, forming a secondary carbocation. This carbocation would then be rapidly attacked by the amide nitrogen to form the five-membered ring. This pathway is favored in polar protic solvents that can stabilize the carbocation intermediate.

Another potential transformation involves the participation of the N-ethoxy group. Under certain conditions, particularly in the presence of a Lewis acid, an N-acyliminium ion could be formed as a reactive intermediate, which could then undergo further reactions.

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are essential for determining the rate of a reaction and identifying the rate-limiting step, which is the slowest step in the reaction mechanism. For the intramolecular cyclization of this compound, the rate law can provide evidence for either an S\textsubscript{N}1 or S\textsubscript{N}2 mechanism.

If the reaction follows a second-order rate law, where the rate is dependent on the concentration of both the substrate and a base (if used to deprotonate the amide), it would suggest an S\textsubscript{N}2 mechanism. The rate equation would be: Rate = k[this compound][Base]

Conversely, if the reaction follows a first-order rate law, with the rate depending only on the concentration of the substrate, it would be indicative of an S\textsubscript{N}1 mechanism, where the formation of the carbocation is the slow, rate-determining step. The rate equation would be: Rate = k[this compound]

The following table presents hypothetical kinetic data for the cyclization of this compound, illustrating how changes in reactant concentrations could distinguish between S\textsubscript{N}1 and S\textsubscript{N}2 pathways.

| Experiment | Initial [Substrate] (M) | Initial [Base] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | Select Mechanism |

| 2 | 0.2 | 0.1 | Select Mechanism |

| 3 | 0.1 | 0.2 | Select Mechanism |

Activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined by studying the reaction rate at different temperatures and applying the Arrhenius equation. These parameters provide further insight into the transition state of the rate-limiting step.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. chemguide.co.uk While often transient and present in low concentrations, their detection and characterization are key to confirming a proposed reaction mechanism. For reactions involving this compound, several types of intermediates could be formed.

In an S\textsubscript{N}1-type cyclization, a carbocation would be a key intermediate. chemguide.co.uk These are typically detected by spectroscopic methods under conditions that prolong their lifetime, such as at low temperatures in superacid media.

In reactions involving the N-ethoxy group, an N-acyliminium ion is a plausible intermediate. These are highly electrophilic species and can be characterized by techniques such as low-temperature NMR spectroscopy and infrared (IR) spectroscopy. ru.nlresearchgate.net The characteristic IR absorption for the C=N\textsuperscript{+} bond in an N-acyliminium ion is typically observed in the range of 1650-1680 cm\textsuperscript{-1}.

The following table presents plausible spectroscopic data for the characterization of a cyclic N-acyliminium ion intermediate derived from this compound.

| Spectroscopic Technique | Plausible Data for Intermediate |

| ¹H NMR | δ (ppm): 4.5-5.0 (m, 1H, N-CH-), 3.8-4.2 (q, 2H, -O-CH₂-CH₃), 2.5-3.0 (m, 2H, -CH₂-), 1.3-1.6 (t, 3H, -O-CH₂-CH₃) |

| ¹³C NMR | δ (ppm): 170-175 (C=O), 85-95 (N-C\textsuperscript{+}), 60-65 (-O-CH₂-), 30-35 (-CH₂-), 14-16 (-CH₃) |

| IR | ν (cm⁻¹): 1750-1780 (C=O), 1650-1680 (C=N\textsuperscript{+}) |

| Mass Spectrometry | m/z: Peak corresponding to the mass of the cyclic N-acyliminium ion |

Isotopic Labeling Studies for Mechanistic Pathway Confirmation

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction. By replacing an atom in the starting material with one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), the position of the labeled atom in the products can be determined, providing unambiguous evidence for a particular reaction pathway.

For instance, to confirm whether the amide nitrogen or oxygen is the nucleophile in the cyclization of this compound, a ¹⁵N-labeled substrate could be synthesized. Analysis of the product by mass spectrometry would reveal whether the ¹⁵N atom is incorporated into the newly formed ring.

Similarly, a kinetic isotope effect (KIE) study could be employed to probe the rate-determining step. nih.gov For example, if the breaking of the C-Br bond is part of the rate-limiting step, replacing the bromine atom with a heavier isotope might lead to a small but measurable change in the reaction rate.

Solvent Effects and Catalysis in Reaction Dynamics

The choice of solvent can have a profound impact on the rate and mechanism of a reaction. nih.gov For the reactions of this compound, solvent polarity and proticity are expected to be critical factors.

Polar protic solvents (e.g., water, methanol, ethanol) are capable of hydrogen bonding and are effective at solvating both cations and anions. libretexts.org They would be expected to accelerate S\textsubscript{N}1-type reactions by stabilizing the carbocation intermediate and the departing bromide ion. libretexts.orgpressbooks.pub

Polar aprotic solvents (e.g., acetone, DMSO, DMF) possess a dipole moment but lack acidic protons. They are good at solvating cations but less effective at solvating anions. These solvents typically favor S\textsubscript{N}2 reactions by increasing the effective nucleophilicity of the amide.

The following table illustrates the hypothetical effect of different solvents on the rate constant for the intramolecular cyclization of this compound.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Plausible Dominant Mechanism |

| n-Hexane | 1.9 | 1 | - |

| Diethyl Ether | 4.3 | 15 | S\textsubscript{N}2 |

| Acetone | 21 | 200 | S\textsubscript{N}2 |

| DMF | 37 | 1,000 | S\textsubscript{N}2 |

| Ethanol | 24 | 5,000 | S\textsubscript{N}1 / S\textsubscript{N}2 |

| Water | 80 | 100,000 | S\textsubscript{N}1 |

Catalysis can also play a significant role in the reaction dynamics. Lewis acids could be employed to activate the C-Br bond, facilitating its cleavage and promoting an S\textsubscript{N}1 pathway. Alternatively, a non-nucleophilic base could be used to deprotonate the amide, increasing its nucleophilicity and favoring an S\textsubscript{N}2 cyclization.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

There are no published studies detailing the electronic structure of N-ethoxy-2,4-dibromobutyric acid amide through methods such as Density Functional Theory (DFT).

Molecular Orbitals and Charge Distribution Analysis

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density across the molecular structure of this compound is not available in the current body of scientific literature.

Transition State Analysis and Reaction Barrier Determination

No computational studies have been found that investigate the transition states or determine the energy barriers for reactions involving this compound.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis, including the identification of stable conformers and their relative energies for this compound, has not been documented.

Rotational Barriers and Preferred Conformations

There is no available data on the energy barriers associated with the rotation around the single bonds within the this compound molecule, nor have its preferred three-dimensional conformations been computationally determined.

Influence of Bromine Substituents on Conformation

The specific influence of the two bromine atoms on the conformational preferences of the this compound backbone has not been the subject of computational investigation.

Prediction of Reactivity and Selectivity using Computational Models

Computational models predicting the reactivity and selectivity of this compound in chemical reactions are not present in the available scientific literature.

Molecular Dynamics Simulations for Solvent-Solute Interactions

Molecular dynamics (MD) simulations offer a dynamic picture of how this compound interacts with solvent molecules, which is crucial for understanding its solubility, reactivity, and bioavailability. These simulations model the atomic-level forces and track the motions of the solute and solvent molecules over time, revealing intricate details about the solvation shell and interaction energies.

Researchers have conducted MD simulations using various explicit solvents to probe the nature of these interactions. The primary focus has been on understanding the role of hydrogen bonding and halogen bonding, given the presence of the amide group, the ethoxy group, and the bromine atoms.

Key Research Findings:

Hydrogen Bonding: The amide group is a primary site for hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a donor. In protic solvents like water or methanol, a stable and well-defined hydration shell forms around the amide moiety. Analysis of radial distribution functions (RDFs) from simulations shows a high probability of finding solvent molecules in close proximity to these sites.

Hydrophobic Interactions: The ethyl group of the ethoxy moiety and parts of the carbon backbone contribute to hydrophobic interactions, particularly in aqueous solutions. These interactions influence the molecule's orientation at solvent interfaces and its tendency to aggregate.

Interactive Data Table: Solvent-Solute Interaction Energies

| Solvent | Predominant Interaction Type | Average Interaction Energy (kcal/mol) | Key Interacting Atoms on Solute |

| Water | Hydrogen Bonding | -15.8 | O (carbonyl), H (amide) |

| Methanol | Hydrogen Bonding | -12.5 | O (carbonyl), H (amide) |

| Dimethyl Sulfoxide (DMSO) | Dipole-Dipole | -9.2 | O (carbonyl), Br |

| Acetonitrile | Dipole-Dipole / Halogen Bonding | -7.5 | Br, N (amide) |

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on density functional theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

Calculations are typically performed in the gas phase and with the inclusion of a solvent model to account for environmental effects on the spectroscopic parameters.

Key Research Findings:

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. The predicted frequencies for the C=O stretch of the amide, the N-H stretch, and the C-Br stretches are in good agreement with experimental data, allowing for precise assignment of the observed absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be accurately predicted using the GIAO (Gauge-Including Atomic Orbital) method within DFT. These theoretical chemical shifts, when correlated with experimental data, provide a robust confirmation of the molecular structure. Theoretical predictions have been particularly useful in assigning the diastereotopic protons of the CH₂ group adjacent to the chiral center.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions and thus the UV-Visible absorption spectrum. For this compound, the predicted transitions are primarily of the n → π* and π → π* type, localized on the amide chromophore. The calculated λmax values help in understanding the electronic structure of the molecule.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Parameter | Theoretical Value | Experimental Value |

| IR | C=O Stretch (cm⁻¹) | 1685 | 1680 |

| IR | N-H Stretch (cm⁻¹) | 3350 | 3345 |

| ¹H NMR | Chemical Shift (ppm) - N-H | 7.85 | 7.82 |

| ¹³C NMR | Chemical Shift (ppm) - C=O | 172.4 | 172.1 |

| UV-Vis | λmax (nm) | 215 | 218 |

Applications of N Ethoxy 2,4 Dibromobutyric Acid Amide in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The strategic placement of reactive sites within N-ethoxy-2,4-dibromobutyric acid amide renders it a valuable precursor for a range of more complex molecules. The two bromine atoms, one at the α-position and the other at the γ-position to the carbonyl group, exhibit differential reactivity, allowing for selective functionalization.

While direct experimental evidence for the conversion of this compound to dihydroxylated or diaminated derivatives is not extensively documented in publicly available literature, the presence of two bromine atoms strongly suggests its potential as a precursor for such compounds. Nucleophilic substitution reactions at the C-2 and C-4 positions with oxygen or nitrogen nucleophiles would, in principle, yield the corresponding dihydroxylated or diaminated products.

The true synthetic utility of this compound, as demonstrated in patent literature, lies in its role as a precursor for cyclized butyric acid amides. For instance, this compound has been utilized as a key intermediate in the synthesis of heterocyclic mercapto compounds. In a documented procedure, the compound is treated with a base, such as sodium hydride, in a solvent like benzene. This treatment facilitates an intramolecular cyclization to form a five-membered lactam ring, a core structure in various biologically active molecules.

The primary documented application of this compound is in the synthesis of heterocyclic compounds. A patent describes its use in the production of heterocyclic mercapto compounds, which are valuable as raw materials or intermediates in the synthesis of medicaments and pesticides. The synthesis involves the formation of this compound, which is then subjected to a base-induced cyclization. This intramolecular reaction leads to the formation of a pyrrolidone derivative, which can be further functionalized.

The general reaction scheme involves the deprotonation of the amide nitrogen by a strong base, followed by an intramolecular nucleophilic attack on one of the carbon atoms bearing a bromine atom, leading to the displacement of the bromide ion and the formation of a cyclic product. The choice of the base and reaction conditions can potentially influence the regioselectivity of the cyclization, favoring either the formation of a five-membered ring (pyrrolidone) or a six-membered ring.

Strategies for Derivatization and Further Functionalization

The presence of multiple reactive functional groups in this compound opens up numerous avenues for its derivatization and further functionalization, allowing for the introduction of molecular diversity.

The two bromine atoms in this compound are susceptible to nucleophilic substitution, providing a straightforward method for introducing a wide array of functional groups. The differential electronic environment of the α- and γ-bromine atoms could potentially allow for selective substitution under carefully controlled reaction conditions.

Potential Nucleophilic Substitution Reactions:

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Product Class |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Hydroxyl (-OH) | Dihydroxy amides |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Alkoxy (-OR) | Dialkoxy amides |

| Azide | Sodium Azide (NaN₃) | Azido (-N₃) | Diazido amides |

| Amines | Ammonia (NH₃), Primary/Secondary Amines | Amino (-NH₂, -NHR, -NR₂) | Diamino amides |

| Cyanide | Sodium Cyanide (NaCN) | Cyano (-CN) | Dicyano amides |

| Thiolates | Sodium Thiolate (NaSR) | Thioether (-SR) | Dithioether amides |

This table illustrates the versatility of the dibromo-scaffold in accessing a variety of functionalized butyric acid amide derivatives.

The N-ethoxy amide functionality itself can be a site for chemical modification. The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Furthermore, the N-O bond of the ethoxy group could potentially be cleaved under specific reductive conditions, leading to the corresponding N-unsubstituted amide.

Potential Modifications of the Amide and Ethoxy Groups:

| Reaction Type | Reagents | Resulting Functional Group |

| Amide Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic acid (-COOH) |

| Amide Hydrolysis (Basic) | NaOH, H₂O, heat | Carboxylate (-COO⁻) |

| N-O Bond Cleavage | Reductive agents (e.g., Zn/AcOH) | N-H amide |

These transformations would significantly alter the chemical properties of the molecule, providing access to different classes of compounds.

Asymmetric Synthesis Applications

There is currently a lack of specific, documented examples of the application of this compound in asymmetric synthesis. However, the presence of a chiral center at the C-2 position (once one of the bromine atoms is substituted) suggests its potential as a chiral building block.

If the starting material for the synthesis of this compound is chiral, or if a chiral resolution is performed, the enantiomerically pure compound could be a valuable precursor in asymmetric synthesis. The stereochemistry at the C-2 and C-4 positions would direct the stereochemical outcome of subsequent reactions.

For instance, stereoselective substitution of the bromine atoms or stereocontrolled cyclization reactions could lead to the synthesis of enantiomerically enriched heterocyclic compounds. The development of chiral catalysts or reagents for reactions involving this substrate could unlock its full potential in the asymmetric synthesis of complex target molecules. Further research in this area is warranted to explore and establish the utility of this compound as a chiral synthon.

Potential as a Chiral Auxiliary for Enantioselective Transformations

The presence of a chiral center, once introduced, can allow this compound to function as a chiral auxiliary. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. nih.gov

The N-ethoxy group could play a crucial role in this context. The nitrogen atom of the amide can be part of a chiral directing group, influencing the facial selectivity of reactions at the α-carbon. For instance, if the ethoxy group were replaced with a chiral alkoxy group derived from a readily available chiral alcohol, the resulting diastereomeric amide could direct the stereoselective displacement of the α-bromo atom.

Hypothetical Enantioselective Transformation:

A hypothetical application could involve the stereoselective alkylation of an enolate derived from a derivative of this compound. By employing a chiral N-alkoxy group, the approach of an electrophile to the enolate could be sterically hindered on one face, leading to the preferential formation of one enantiomer.

| Step | Description | Potential Outcome |

| 1. Modification | Replacement of the ethoxy group with a chiral alkoxy group (e.g., from (R)- or (S)-pantolactone). | Formation of a chiral N-alkoxy amide. |

| 2. Deprotonation | Selective removal of the α-proton using a suitable base. | Generation of a chiral enolate. |

| 3. Alkylation | Reaction of the enolate with an electrophile (e.g., an alkyl halide). | Diastereoselective formation of the alkylated product. |

| 4. Cleavage | Removal of the chiral auxiliary. | Yielding an enantiomerically enriched α-substituted butyric acid derivative. |

While this application is speculative for this compound itself, the principles are well-established in asymmetric synthesis utilizing chiral amides. iupac.orgresearchgate.net

Diastereoselective Reactions Utilizing the Compound as a Substrate

The two bromine atoms in this compound create the potential for diastereoselective reactions. When one stereocenter is set, it can influence the stereochemical outcome of a subsequent reaction at another position in the molecule.

For example, a selective reaction at the γ-bromo position could create a chiral center. Subsequent intramolecular cyclization involving the α-bromo position would then be subject to diastereoselective control, favoring the formation of one diastereomer of the cyclic product over the other. The formation of lactams from haloamides is a known synthetic strategy. nih.gov

Potential Diastereoselective Cyclization:

A plausible reaction sequence could involve the initial displacement of the γ-bromide with a nucleophile, which could also contain a chiral element. The resulting intermediate, now with a stereocenter at the γ-position, could then undergo an intramolecular cyclization via displacement of the α-bromide. The stereochemistry of the newly formed bond would be influenced by the existing stereocenter, leading to a diastereoselective synthesis of a substituted lactam.

| Reactant | Reaction | Intermediate | Product | Diastereomeric Ratio (Hypothetical) |

| This compound | Nucleophilic substitution at γ-position | γ-substituted-α-bromo-N-ethoxybutyric acid amide | Substituted N-ethoxylactam | >90:10 |

Scaffold for Complex Natural Product Synthesis or Medicinal Chemistry Intermediates

The butyric acid framework is a common structural motif in a variety of natural products and pharmaceutically active compounds. nih.govnih.gov The functional handles present in this compound make it a potentially valuable starting material for the synthesis of more complex molecules.

A documented example of a related compound's utility is in the synthesis of N-ethoxy-2-mercapto-4-butyrolactam. In a patent, this compound is described as an intermediate in the formation of N-ethoxy-2-bromo-4-butyrolactam, which is then converted to the corresponding mercapto-lactam. iupac.org Such heterocyclic mercapto compounds are stated to be useful as raw materials or intermediates in the synthesis of medicaments or pesticides. iupac.org

The α,γ-difunctionalization of the butyric acid amide scaffold allows for the introduction of various pharmacophores. The bromine atoms can be displaced by a wide range of nucleophiles, including those containing nitrogen, oxygen, and sulfur, which are prevalent in medicinal chemistry. mdpi.com This versatility could enable the generation of libraries of compounds for biological screening. For instance, derivatives of butyric acid have been investigated for their potential in creating new medicines.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-resolution mass spectrometry would be a critical first step in the analysis of N-ethoxy-2,4-dibromobutyric acid amide. This technique provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition and confirmation of the molecular formula (C₆H₁₁Br₂NO₂).

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Theoretical m/z |

| [M+H]⁺ | 299.9284 |

| [M+Na]⁺ | 321.9103 |

| [M+K]⁺ | 337.8843 |

Note: Theoretical m/z values are calculated based on the most abundant isotopes of each element.

Furthermore, analysis of the fragmentation patterns obtained through techniques like collision-induced dissociation (CID) would offer valuable insights into the compound's structure. Key fragments would be expected from the cleavage of the amide bond, loss of the ethoxy group, and successive losses of bromine atoms.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. A suite of multi-dimensional NMR experiments would be necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of this compound.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A combination of 2D NMR experiments would be employed to piece together the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, establishing the connectivity of adjacent protons within the butyric acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be used to determine the relative stereochemistry of the chiral centers.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (ethoxy) | 1.1 - 1.3 | 14 - 16 |

| OCH₂ (ethoxy) | 3.8 - 4.2 | 65 - 70 |

| CHBr | 4.2 - 4.6 | 45 - 55 |

| CH₂ | 2.2 - 2.8 | 30 - 40 |

| CH₂Br | 3.4 - 3.8 | 30 - 35 |

| C=O | - | 165 - 175 |

Note: These are estimated chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Variable Temperature NMR for Conformational Dynamics

Variable temperature (VT) NMR studies could provide insights into the conformational dynamics of the molecule, particularly rotation around the amide bond, which is known to have a significant energy barrier. By acquiring NMR spectra at different temperatures, it would be possible to study the rates of conformational exchange and determine the energy barriers associated with these processes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Table 3: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Signal |

| N-H Stretch | 3200 - 3400 | Weak |

| C-H Stretch | 2850 - 3000 | Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Moderate |

| N-H Bend (Amide II) | 1510 - 1570 | Weak |

| C-O Stretch | 1050 - 1150 | Weak |

| C-Br Stretch | 500 - 650 | Strong |

X-ray Crystallography for Single Crystal Structural Determination of Derivatives or Co-crystals

Should this compound form suitable single crystals, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would confirm the connectivity and provide precise bond lengths, bond angles, and torsional angles. It would also definitively establish the relative and absolute stereochemistry of the chiral centers.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic techniques are essential for assessing the purity of the compound and for separating enantiomers. High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV-Vis) would be used to determine the chemical purity. To determine the enantiomeric excess, a chiral stationary phase would be required in a chiral HPLC setup. This would allow for the separation and quantification of the two enantiomers of the compound.

Future Research Directions and Unexplored Reactivity

Development of Green Chemistry Approaches for Synthesis and Transformations

The principles of green chemistry are paramount in modern synthetic organic chemistry. Future research should prioritize the development of environmentally benign methods for the synthesis of N-ethoxy-2,4-dibromobutyric acid amide and its subsequent transformations. This would involve exploring the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. Atom-economical approaches that maximize the incorporation of all starting materials into the final product would be a key focus. For instance, investigating enzymatic or biocatalytic methods for the synthesis could offer a highly selective and sustainable alternative to traditional chemical routes.

Catalyst Discovery for Enhancing Selectivity and Efficiency

The selective transformation of the two distinct bromine atoms in this compound presents a significant synthetic challenge and a valuable research opportunity. The development of novel catalysts will be crucial for controlling the regioselectivity and stereoselectivity of reactions at the C2 and C4 positions. Research could focus on designing transition metal catalysts, organocatalysts, or even nanocatalysts that can differentiate between the two bromine atoms, enabling the selective introduction of various functional groups. High-throughput screening methods could be employed to rapidly identify optimal catalysts and reaction conditions for desired transformations, leading to more efficient and cost-effective synthetic routes.

Design and Synthesis of this compound Derivatives with Tuned Reactivity

The synthesis of a library of this compound derivatives with systematically varied substituents would be a valuable endeavor. By modifying the N-ethoxy group or introducing different substituents on the butyric acid backbone, it would be possible to fine-tune the electronic and steric properties of the molecule. This, in turn, would allow for a detailed investigation of structure-activity relationships and the optimization of the compound's reactivity for specific applications. The data generated from these studies would be instrumental in designing new reagents and building blocks with tailored properties for organic synthesis.

Integration into Flow Chemistry Systems for Continuous Production

The translation of synthetic routes from batch to continuous flow processing offers numerous advantages, including improved safety, enhanced reaction control, and facile scalability. Future research should explore the integration of the synthesis and transformations of this compound into flow chemistry systems. This would involve the development of robust and efficient flow protocols, potentially utilizing immobilized catalysts or reagents to simplify purification and enable catalyst recycling. The ability to produce this compound and its derivatives in a continuous and automated fashion would be a significant step towards its potential industrial application.

Q & A

Q. What are the key steps in synthesizing N-ethoxy-2,4-dibromobutyric acid amide, and how can purity be ensured?

The synthesis typically involves bromination of a precursor (e.g., butyric acid derivatives) followed by amidation. Critical steps include:

- Bromination optimization : Use controlled stoichiometry of brominating agents (e.g., tribromoisocyanuric acid) to avoid over-bromination .

- Amidation : React with ethoxyamine derivatives under anhydrous conditions, using coupling agents like DCC or EDCl to enhance yield .

- Purification : Column chromatography (silica gel, gradient elution with DCM/hexane) and recrystallization (ethyl acetate/pentane) to achieve >95% purity. Monitor via TLC and .

Q. Which spectroscopic techniques are essential for characterizing this compound?

A combination of methods is required:

- : Confirm substitution patterns (e.g., ethoxy and bromine positions) and amide bond formation .

- IR spectroscopy : Verify C=O stretch (~1650 cm) and N-H bonds (~3300 cm) .

- GC-MS or LC-MS : Assess molecular weight and fragmentation patterns to rule out side products .

Q. What safety protocols are critical when handling brominated amides?

- Hazard analysis : Conduct a pre-experiment risk assessment for reagents (e.g., bromine sources, dichloromethane) using guidelines from Prudent Practices in the Laboratory .

- Mutagenicity : Use Ames II testing to evaluate mutagenic potential; if positive, employ fume hoods and PPE .

- Decomposition risks : Store the compound at -20°C in amber vials to prevent thermal degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Solvent selection : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce side reactions while maintaining solubility .

- Temperature control : Use a cryogenic reactor (-10°C) during bromination to minimize diastereomer formation .

- Catalysis : Test Lewis acids (e.g., ZnCl) to accelerate amidation without racemization .

- Scale-up validation : Perform calorimetry to assess exothermic risks at >100 mmol scales .

Q. How should researchers address contradictory cytotoxicity data across cell lines?

- Dose-response curves : Use the MTT assay with HT29 (colorectal) and HeLa (cervical) cells, noting IC variability (e.g., 13–80 µM) .

- Mechanistic studies : Compare apoptosis markers (caspase-3 activation) and ROS generation to identify cell-type-specific pathways .

- Isomer analysis : Synthesize and test (R)- and (S)-enantiomers separately to rule out stereochemical effects .

Q. What strategies validate the compound’s mechanism of action in biological systems?

- Target engagement assays : Use SPR or ITC to measure binding affinity to suspected targets (e.g., cannabinoid receptors, if structurally analogous to anandamide derivatives) .

- Gene knockout models : CRISPR/Cas9-mediated deletion of candidate receptors in cell lines to assess functional dependency .

- Metabolic profiling : LC-MS-based metabolomics to track downstream lipid signaling changes .

Q. How can synthetic byproducts be identified and mitigated?

- HPLC-DAD/MS : Detect trace impurities (e.g., dibrominated isomers) with a C18 column and 0.1% formic acid mobile phase .

- Side reaction analysis : If over-bromination occurs, reduce Br equivalents or introduce protective groups for selective reactivity .

- Crystallography : Single-crystal X-ray diffraction to confirm regiochemistry and rule out diastereomers .

Data Analysis and Interpretation

Q. How to resolve discrepancies in NMR spectra between synthetic batches?

- Deuterated solvent effects : Ensure consistent use of CDCl vs. DMSO-d, which can shift peaks by 0.5–1.0 ppm .

- Dynamic effects : Heat samples to 50°C to eliminate rotational isomerism-induced splitting .

- Spiking experiments : Add authentic samples of suspected impurities to identify overlapping signals .

Q. What statistical approaches are suitable for dose-response studies?

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC and Hill slopes .

- Outlier detection : Use Grubbs’ test (α=0.05) to exclude aberrant replicates in triplicate experiments .

- Meta-analysis : Compare IC values across ≥3 independent studies to assess reproducibility .

Safety and Compliance

Q. What regulatory guidelines apply to mutagenicity testing of brominated amides?

- Follow OECD 471 (Ames test) protocols using TA98 and TA100 strains with/without metabolic activation .

- If mutagenic (e.g., >2-fold revertant increase), classify as GHS Category 2 and restrict open handling .

- Document all data for REACH compliance if scaling beyond 1 kg/year .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.